6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
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Overview
Description
6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a piperidine ring, a sulfonyl group, and a tricyclic framework, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate amines and ketones under acidic or basic conditions.
Introduction of the Sulfonyl Group: Sulfonylation is usually carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Construction of the Tricyclic Framework: This step involves cyclization reactions that may require specific catalysts and conditions to ensure the correct formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol
- 5-(3,5-dimethylpiperidin-1-yl)-4-methyl-1,2,3-thiadiazole
Uniqueness
6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-trien-11-one stands out due to its unique tricyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-(3,5-dimethylpiperidin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-12-7-13(2)11-19(10-12)24(22,23)16-8-14-3-4-17(21)20-6-5-15(9-16)18(14)20/h8-9,12-13H,3-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUGLSFDMHZDNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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